3-{3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]phenyl}prop-2-enoic acid
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Overview
Description
3-{3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]phenyl}prop-2-enoic acid is a synthetic organic compound with the molecular formula C21H24O6 and a molecular weight of 372.42 g/mol . This compound is characterized by its complex structure, which includes multiple ether and phenyl groups, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]phenyl}prop-2-enoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Ethoxyphenoxy Intermediate: This step involves the reaction of 4-ethoxyphenol with ethylene oxide to form 4-ethoxyphenoxyethanol.
Etherification: The intermediate is then reacted with 3-ethoxy-4-hydroxybenzaldehyde to form the desired ether linkage.
Aldol Condensation: The final step involves an aldol condensation reaction with malonic acid or its derivatives to form the prop-2-enoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-{3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated acids. Substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
3-{3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]phenyl}prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]phenyl}prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways, influencing processes such as signal transduction, gene expression, or metabolic reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-{3-Methoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl}prop-2-enoic acid
- 3-{3-Propoxy-4-[2-(4-propoxyphenoxy)ethoxy]phenyl}prop-2-enoic acid
- 3-{3-Butoxy-4-[2-(4-butoxyphenoxy)ethoxy]phenyl}prop-2-enoic acid
Uniqueness
3-{3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]phenyl}prop-2-enoic acid is unique due to its specific ethoxy groups, which can influence its chemical reactivity and interactions with biological targets. This uniqueness can make it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
(E)-3-[3-ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-3-24-17-7-9-18(10-8-17)26-13-14-27-19-11-5-16(6-12-21(22)23)15-20(19)25-4-2/h5-12,15H,3-4,13-14H2,1-2H3,(H,22,23)/b12-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCFLDLFTDHVNP-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=CC(=O)O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)/C=C/C(=O)O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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